molecular formula C8H8BBrO4 B6343558 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid;  95% CAS No. 2096330-02-6

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid; 95%

Cat. No. B6343558
CAS RN: 2096330-02-6
M. Wt: 258.86 g/mol
InChI Key: UKEMOTXHAVNTDA-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid is a chemical compound with the CAS Number: 2096330-02-6 . It has a molecular weight of 258.86 . The IUPAC name for this compound is 7-bromo-2,3-dihydro-1,4-benzodioxin-5-ylboronic acid . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Novel Compounds

  • Antibacterial Agents : The compound is utilized in the synthesis of novel antibacterial agents. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit potent antibacterial activity with modest toxicity, highlighting its potential in drug discovery (Abbasi et al., 2022).
  • Suzuki–Miyaura Cross-Coupling : It serves as a precursor in Suzuki–Miyaura cross-coupling reactions to introduce boronic acid functionalities into organic molecules, enabling the synthesis of a broad library of compounds with potential pharmaceutical applications (Loubidi et al., 2016).

Material Science and Luminescence

  • Electrochemical and Luminescent Properties : The compound's derivatives, such as 1,3,2-Diazaborolyl-functionalized thiophenes, exhibit interesting electrochemical and luminescent properties. These materials could find applications in electronic devices and sensors due to their intense blue luminescence (Weber et al., 2006).

Pharmaceutical Research

  • Antimicrobial and Antifungal Agents : The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl derivatives has led to the discovery of compounds with promising antibacterial and antifungal properties. Such research is crucial for developing new treatments against resistant strains of bacteria and fungi (Abbasi et al., 2020).
  • Anti-Diabetic Agents : Efforts to synthesize 2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino derivatives have yielded compounds with potential anti-diabetic effects. These findings contribute to the ongoing search for effective treatments for type-2 diabetes (Abbasi et al., 2023).

properties

IUPAC Name

(7-bromo-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4,11-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEMOTXHAVNTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1OCCO2)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid

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